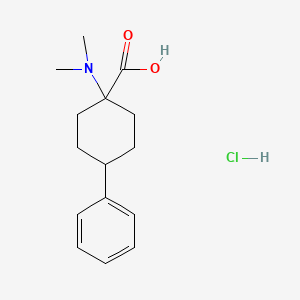

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C15H22ClNO2 and its molecular weight is 283.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride, often referred to as DXC59918, is a compound of significant interest in pharmacology due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H19ClN2O2

- Molecular Weight : 270.76 g/mol

This structure allows for interactions with various biological targets, which are crucial for its activity.

This compound primarily acts as a selective agonist for certain receptors. Research indicates that it displays significant activity at the human melanocortin-4 receptor (hMC4R), which is involved in regulating energy homeostasis and appetite control . The compound's ability to selectively activate hMC4R while being inactive at hMC1R, hMC3R, and hMC5R suggests a targeted mechanism that could be beneficial in conditions like obesity and metabolic disorders .

Biological Activity

The biological activity of DXC59918 can be summarized as follows:

- Agonistic Activity : It demonstrates potent agonistic effects on hMC4R, which may contribute to weight loss and appetite suppression.

- Selectivity : The compound shows minimal activity on other melanocortin receptors, indicating a favorable safety profile in terms of side effects related to receptor activation.

Case Studies and Experimental Data

Several studies have investigated the biological effects of DXC59918:

- Study on Agonistic Properties :

- Pharmacokinetics :

- Potential Therapeutic Applications :

Comparative Analysis

The following table compares DXC59918 with similar compounds regarding their biological activity and receptor selectivity:

| Compound Name | Receptor Target | Agonistic Activity | Selectivity |

|---|---|---|---|

| This compound | hMC4R | High | High |

| 1-amino-4-phenylcyclohexane-1-carboxylic acid | hMC4R | Moderate | Moderate |

| Other Melanocortin Agonists | Various | Variable | Low |

科学研究应用

Medicinal Chemistry

1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride has been investigated for its potential pharmacological activities. Its structural characteristics suggest it may interact with biological targets, leading to various therapeutic effects:

- Neuroprotective Effects : Research indicates that this compound may inhibit specific kinases involved in neurodegenerative diseases. For instance, it has shown potential in inhibiting glycogen synthase kinase 3 beta (GSK-3β), which plays a role in conditions like Alzheimer's disease by reducing tau hyperphosphorylation .

- Analgesic Properties : Preliminary studies suggest that the compound may exhibit analgesic effects, making it a candidate for pain management therapies. Its ability to cross the blood-brain barrier enhances its efficacy in central nervous system applications .

Organic Synthesis

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions:

- Reactivity : The dimethylamino group can participate in nucleophilic substitutions and other transformations, facilitating the synthesis of derivatives that may possess enhanced biological activities .

- Synthesis of Pharmaceuticals : It can be utilized in the synthesis of novel pharmaceutical agents, particularly those targeting neurological disorders or pain pathways. The compound's versatility allows it to be modified to improve potency and selectivity against biological targets .

Table 1: Pharmacological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Neuroprotection | GSK-3β inhibition | , |

| Analgesia | Central nervous system modulation | , |

| Antidepressant | Potential serotonin reuptake inhibition |

Table 2: Synthetic Applications

| Reaction Type | Description | Potential Products |

|---|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new compounds | Various amines |

| Coupling Reactions | Can be used in Suzuki coupling for biaryl formation | Biaryl derivatives |

| Oxidation | Forms carboxylic acids or ketones | Oxidized derivatives |

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal examined the effects of this compound on neuronal cell lines. The results indicated a significant reduction in tau protein hyperphosphorylation when treated with this compound, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Synthesis of Analgesic Compounds

In another research initiative, scientists synthesized various derivatives from this compound to evaluate their analgesic properties. Several derivatives exhibited enhanced activity compared to the parent compound, indicating that structural modifications could lead to improved therapeutic agents .

化学反应分析

Functionalization Reactions

Various functionalization reactions can be applied to modify the structure of 1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid hydrochloride:

-

N-Methylation : The dimethylamino group can undergo N-methylation using formaldehyde and formic acid under acidic conditions, leading to enhanced pharmacological properties.

-

Hydrolysis : Hydrolysis reactions can be employed to convert ester derivatives into their corresponding acids, which may be useful for further synthetic modifications.

Biological Activity and Mechanism of Action

The biological activity of this compound is attributed to its interaction with specific receptors in the body:

-

Melanocortin Receptors : Research indicates that compounds containing this structure may act as selective agonists for melanocortin receptors, particularly hMC4R, which are involved in regulating appetite and energy homeostasis. Studies have shown that linear pentapeptides incorporating this compound exhibit potent agonist activity at hMC4R while demonstrating reduced activity at other melanocortin receptors .

Biological Activity Profile

| Compound | Target Receptor | Activity (EC50) |

|---|---|---|

| Linear pentapeptide with dimethylamino acid | hMC4R | Potent (nM range) |

| Linear pentapeptide without dimethylamino | hMC1R | Weak/Inactve |

属性

IUPAC Name |

1-(dimethylamino)-4-phenylcyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-16(2)15(14(17)18)10-8-13(9-11-15)12-6-4-3-5-7-12;/h3-7,13H,8-11H2,1-2H3,(H,17,18);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZMMJPPMJMTFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)C2=CC=CC=C2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。